molecular formula C42H80NNaO11S B1148509 Sulfatides CAS No. 85496-63-5

Sulfatides

Cat. No.: B1148509
CAS No.: 85496-63-5
M. Wt: 830 (stearoyl) Na+ Salt
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfatides are synthesized starting in the endoplasmic reticulum and ending in the Golgi apparatus. The synthesis begins with a reaction between UDP-galactose and ceramide, catalyzed by galactosyltransferase, resulting in the formation of galactocerebroside. This intermediate is then sulfated by cerebroside sulfotransferase to produce sulfatide .

Industrial Production Methods

Industrial production of this compound involves the extraction from biological materials, followed by enrichment and purification. Techniques such as matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to analyze and quantify this compound . The partition method for enrichment without chromatographic procedures and the preparation of lysothis compound are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Sulfatides undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of desulfated glycolipids.

    Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Desulfated glycolipids.

    Substitution: Alkylated or acylated glycolipids.

Scientific Research Applications

Sulfatides have a wide range of scientific research applications:

Mechanism of Action

Sulfatides exert their effects through interactions with various proteins and cellular components. They are involved in protein trafficking, cell adhesion, and modulation of ion channels. This compound bind to specific proteins through hydrophobic and hydrophilic interactions, influencing cellular processes such as neural plasticity and immune responses . Changes in sulfatide levels can impact cardiovascular and cancer disease development .

Comparison with Similar Compounds

Sulfatides are unique among glycolipids due to the presence of a sulfate group. Similar compounds include:

This compound are distinct in their multifunctional roles in various biological processes and their association with multiple diseases, making them unique among glycolipids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sulfatides involves the addition of a sulfate group to a ceramide molecule.", "Starting Materials": [ "Ceramide", "Sulfate donor (e.g. sodium sulfate, sulfur trioxide-trimethylamine complex)" ], "Reaction": [ "Activation of the sulfate donor by reaction with a suitable activator (e.g. N,N-dimethylformamide)", "Addition of the activated sulfate to the hydroxyl group of the ceramide molecule", "Removal of the protecting groups, if necessary, to obtain the final product" ] }

CAS No.

85496-63-5

Molecular Formula

C42H80NNaO11S

Molecular Weight

830 (stearoyl) Na+ Salt

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Synonyms

Ceramide-galactoside-3-sulfate;  Cerebroside sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.